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molecular formula C7H12O3S B591897 4-(Methylsulfonyl)cyclohexanone CAS No. 862129-72-4

4-(Methylsulfonyl)cyclohexanone

Cat. No. B591897
M. Wt: 176.23
InChI Key: HZDUWRDWIUHEME-UHFFFAOYSA-N
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Patent
US08389561B2

Procedure details

This synthesis was performed according to scheme 2, with details as follows. In a dry, pressure resistant vessel of 20 ml, 1.25 g (6.5 mmole) 4-methanesulfonylcyclohexanone 9, 0.89 g (6.5 mmole) 4-methoxybenzylamine, 1.11 g (13 mmole) acetone cyanohydrine and 1.32 g (13 mmole) triethylamine were dissolved in 16 ml dry methanol. The vessel was closed and heated to 100° C. for 50 hours. Methanol was evaporated and the residue was redissolved in dichloromethane. The solution was washed with a saturated NaHCO3 solution and dried over MgSO4. After filtration of the solids, the volatile components were evaporated. 7-(4-methoxybenzyl)-7-azabicyclo[2.2.1]heptane-1-carbonitrile 6a was obtained as a brown oil in a 97% yield and characterised by proton (1H-NMR) and carbon (13C-NMR) nuclear magnetic resonance, and mass spectrum (MSES) as follows:
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([CH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)(=O)=O.[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=1.CC(C)(O)[C:24]#[N:25].C(N(CC)CC)C>CO>[CH3:12][O:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][N:19]2[CH:8]3[CH2:9][CH2:10][C:5]2([C:24]#[N:25])[CH2:6][CH2:7]3)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)(=O)C1CCC(CC1)=O
Name
Quantity
0.89 g
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
1.11 g
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
1.32 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was closed
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in dichloromethane
WASH
Type
WASH
Details
The solution was washed with a saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration of the solids
CUSTOM
Type
CUSTOM
Details
the volatile components were evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C3(CCC2CC3)C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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